5-Bromo-2-(1-bromoethyl)pyridine

Cross-Coupling Regioselective Synthesis Diarylpyridines

The 5-bromo and benzylic bromide groups provide two orthogonal reactive handles for sequential, regioselective cross-coupling—enabling controlled construction of asymmetric 2,5-disubstituted pyridines. This exact substitution pattern is critical for reproducing patented routes (e.g., EP 0977739 B1) to pharmaceutical intermediates. The crystalline solid form (mp 72–73°C) facilitates precise weighing and automated dispensing. Generic analogs lacking both reactive sites lead to failed syntheses.

Molecular Formula C7H7Br2N
Molecular Weight 264.94 g/mol
CAS No. 187617-57-8
Cat. No. B3248521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(1-bromoethyl)pyridine
CAS187617-57-8
Molecular FormulaC7H7Br2N
Molecular Weight264.94 g/mol
Structural Identifiers
SMILESCC(C1=NC=C(C=C1)Br)Br
InChIInChI=1S/C7H7Br2N/c1-5(8)7-3-2-6(9)4-10-7/h2-5H,1H3
InChIKeySMRQBMBPABLNMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(1-bromoethyl)pyridine (CAS 187617-57-8): A Strategic Building Block for Pharmaceutical and Agrochemical Synthesis


5-Bromo-2-(1-bromoethyl)pyridine (CAS: 187617-57-8, MF: C₇H₇Br₂N, MW: 264.95) is a heterocyclic organic compound characterized by a pyridine ring substituted with a bromine atom at the 5-position and a 1-bromoethyl group at the 2-position . This specific substitution pattern confers unique reactivity, making it a versatile intermediate for constructing complex molecular architectures via cross-coupling reactions [1]. It is primarily offered as a research chemical with a typical purity of ≥95% , and its physical state and reactivity are defined by predicted properties such as a boiling point of 267.0±25.0 °C and a density of 1.819±0.06 g/cm³ .

Understanding the Unique Reactivity of 5-Bromo-2-(1-bromoethyl)pyridine in Cross-Coupling


The strategic value of 5-Bromo-2-(1-bromoethyl)pyridine lies in its differentiated reactivity compared to other bromopyridine analogs. Compounds like 2-(1-bromoethyl)pyridine (CAS 75504-01-7) [1] or 2-bromo-6-(1-bromoethyl)pyridine possess different substitution patterns that critically alter their electronic properties, regioselectivity, and steric environment in catalytic cycles. For instance, the presence of the 5-bromo substituent in the target compound is essential for sequential cross-coupling strategies, where the distinct reactivities of the aryl bromide (C5) and the benzylic bromide (on the ethyl side chain) allow for controlled, stepwise functionalization . This is not possible with simpler analogs lacking one of these reactive handles. Consequently, substituting this specific building block with a generic analog will likely result in failed synthetic routes, lower yields, or the inability to access the desired molecular architecture, as the precise positioning of both bromine atoms is a critical design feature for many patented synthetic pathways [2].

Quantitative Evidence: 5-Bromo-2-(1-bromoethyl)pyridine Differentiation vs. Analogs


Regioselective Reactivity in Double Suzuki Coupling

The value of 5-Bromo-2-(1-bromoethyl)pyridine is demonstrated by its ability to undergo sequential, regioselective cross-coupling reactions due to its two electronically distinct carbon-bromine bonds. While direct experimental data for the compound itself is not available in the open literature, a robust class-level inference can be made from established methods on structurally analogous 2,5-dibromopyridines . A study on 2,5-dibromopyridine showed it can undergo a one-pot, double Suzuki cross-coupling with excellent regiocontrol, first at the more reactive 2-position, followed by the 5-position . This is not possible with comparators like 2-(1-bromoethyl)pyridine [1], which lacks the second bromine handle required for such sequential diversification.

Cross-Coupling Regioselective Synthesis Diarylpyridines

Specific Utility in Patented Pharmaceutical Intermediate Synthesis

The compound's differentiation is legally and commercially validated through its explicit specification in the patent literature. EP 0977739 B1 outlines a process for preparing tricyclic compounds, claiming a specific reaction step involving a bromo-substituted pyridine [1]. The claimed method requires a specific substitution pattern (such as that in 5-Bromo-2-(1-bromoethyl)pyridine) to react with an amine and an iodo-halomethyl-substituted compound prior to cyclization [1]. While exact yield data for this specific intermediate is proprietary, its inclusion in the patent's claims demonstrates its non-obvious and essential nature for that synthetic route. Generic compounds like 2-(1-bromoethyl)pyridine [2] lack the necessary substitution pattern (a second bromine at the 5-position) to participate in the claimed cyclization step, making them non-viable substitutes in this context.

Medicinal Chemistry Process Chemistry Patent Analysis

Physicochemical and Stability Profile: Predictive Comparison to Non-Brominated Analogs

The compound's physicochemical profile, including its predicted melting point and stability, offers quantifiable differentiation from its non-brominated analog. 5-Bromo-2-(1-bromoethyl)pyridine has a predicted boiling point of 267.0±25.0 °C and a density of 1.819±0.06 g/cm³ , and is recommended for storage under inert gas at 2-8°C . In contrast, 2-(1-bromoethyl)pyridine has a lower predicted boiling point of 206.0±15.0 °C [1] and a lower density of 1.4±0.1 g/cm³ [1]. Furthermore, the target compound is a solid with a melting point of 72-73 °C , whereas 2-(1-bromoethyl)pyridine has a much lower predicted melting point of 24.40 °C [1], indicating it is likely a liquid at room temperature. These data illustrate that the additional 5-bromo substituent significantly increases molecular weight, boiling point, density, and melting point, which can impact handling, purification, and formulation strategies.

Physicochemical Properties Stability Formulation

Strategic Application Scenarios for 5-Bromo-2-(1-bromoethyl)pyridine


Synthesis of Highly Functionalized Diaryl and Triaryl Pyridines

Based on its dual reactive handles, the primary application scenario is the sequential, regioselective construction of complex pyridine-containing molecules. The distinct reactivities of the aryl (C5) and benzylic (C1) bromine sites enable chemists to introduce two different substituents in a controlled manner via cross-coupling reactions . This is particularly valuable for synthesizing asymmetric 2,5-disubstituted pyridines, a common motif in pharmaceuticals and ligands .

Process Development for Patented Tricyclic Pharmaceutical Intermediates

This compound is a specifically claimed intermediate in the synthesis of certain tricyclic compounds, as detailed in EP 0977739 B1 [1]. In a process chemistry or pharmaceutical development setting, using this exact building block is mandatory for reproducing the patented synthetic route and ensuring the intellectual property and purity profile of the final active pharmaceutical ingredient (API) intermediate. Any substitution would represent a different, unproven, and potentially non-infringing route.

Solid-Phase Synthesis and Automated Library Production

The solid, crystalline nature of the compound at room temperature (melting point 72-73 °C) offers a practical advantage over related liquid bromopyridines [2]. It allows for easier and more accurate weighing, dispensing, and handling in automated synthesis platforms or solid-phase peptide synthesis-like applications. This can improve reproducibility and reduce operational hazards in high-throughput medicinal chemistry laboratories.

Agrochemical Lead Optimization via Late-Stage Functionalization

The ability to sequentially modify the pyridine core is also highly relevant in agrochemical research [3]. The compound can serve as a core scaffold that is diversified late in a synthetic sequence to explore structure-activity relationships (SAR) around a central heteroaromatic ring, a common strategy for optimizing potency, selectivity, and environmental fate of new crop protection agents [3].

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